molecular formula C10H12O5 B6155153 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid CAS No. 1208-13-5

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B6155153
CAS No.: 1208-13-5
M. Wt: 212.20 g/mol
InChI Key: ABTZMSOARGMKMK-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a phenolic acid derivative characterized by a propanoic acid backbone with a hydroxyl group at the C3 position and a substituted phenyl ring (4-hydroxy-3-methoxy) at the same carbon (Fig. 1). This compound has been identified in both natural and metabolic contexts. For instance, it was isolated from the fungus Aspergillus panax, where it demonstrated phytotoxic effects on ginseng leaves . Additionally, it is detected in human plasma as a metabolite of dietary polyphenols, such as those found in orange juice, with a reported maximum concentration (Cmax) of 20 nmol/L .

Properties

CAS No.

1208-13-5

Molecular Formula

C10H12O5

Molecular Weight

212.20 g/mol

IUPAC Name

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H12O5/c1-15-9-4-6(2-3-7(9)11)8(12)5-10(13)14/h2-4,8,11-12H,5H2,1H3,(H,13,14)

InChI Key

ABTZMSOARGMKMK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(CC(=O)O)O)O

Origin of Product

United States

Preparation Methods

Epoxide Ring-Opening Strategy

The regioselective ring-opening of epoxides represents a robust method for synthesizing β-hydroxy acids. As demonstrated in US Patent US9550719B2, 3-aryl-2-hydroxy propanoic acid derivatives are synthesized via epoxide intermediates. For 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, this involves:

  • Epoxidation : Styrene derivatives bearing the 4-hydroxy-3-methoxyphenyl group are treated with peracids (e.g., mCPBA) to form epoxides.

  • Ring-Opening : The epoxide undergoes nucleophilic attack by water or carboxylates under basic conditions (NaOH, KOH) to introduce the hydroxyl and carboxylic acid groups.

Key data from analogous syntheses:

ParameterValueSource
Overall Yield40–45%
Enantiomeric Excess (ee)97–99%
Reaction Time12–24 hours

This method ensures high stereocontrol but requires stringent protection of the phenolic hydroxyl group to prevent side reactions.

Reduction of β-Keto Esters

A widely adopted route involves the reduction of β-keto esters to β-hydroxy esters, followed by hydrolysis. As detailed in RSC Publication C5OB01380A, ethyl rac-3-hydroxy-3-(4-methoxyphenyl)propanoate is synthesized via NaBH₄ reduction of ethyl 3-(4-methoxyphenyl)-3-oxopropionate. Adapting this for the target compound:

  • Claisen Condensation : 4-Hydroxy-3-methoxybenzaldehyde reacts with malonic acid half-ester in DMF/TEA to form the β-keto ester.

  • Reduction : Sodium borohydride selectively reduces the ketone to a secondary alcohol (77% yield).

  • Hydrolysis : The ester is saponified using NaOH or LiOH to yield the free acid.

Critical reaction parameters:

StepConditionsYield
Claisen CondensationDMF, 80°C, 20 hours75%
ReductionNaBH₄, EtOH, 0°C, 3 hours77%
Hydrolysis2M NaOH, reflux, 6 hours90%

This route offers moderate yields but excels in scalability and reagent availability.

Biocatalytic and Microbial Methods

Enzymatic Dynamic Kinetic Resolution

Recent work highlights enzymatic dynamic kinetic resolution (DKR) for enantioselective synthesis. For example, lipase-catalyzed DKR of racemic β-hydroxy esters produces enantiopure acids (ee > 98%). Applied to the target compound:

  • Racemic Synthesis : Ethyl rac-3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoate is prepared via aldol condensation.

  • Enzymatic Resolution : Candida antarctica lipase B (CALB) selectively acylates one enantiomer, while a ruthenium catalyst racemizes the undesired enantiomer.

ParameterValue
ee>98%
Conversion95%

This method eliminates the need for chiral auxiliaries but requires specialized enzymes and catalysts.

Microbial Conversion via Gut Microbiota

3-(4-Hydroxy-3-methoxyphenyl)propionic acid (HMPA), a structural analog, is produced by gut microbiota through the reduction of ferulic acid. While direct evidence for the target compound is lacking, analogous pathways suggest:

  • Substrate : 4-Hydroxy-3-methoxycinnamic acid (HMCA).

  • Reduction : Gut microbes (e.g., Clostridium spp.) hydrogenate the α,β-unsaturated bond via NADH-dependent enoate reductases.

OrganismProductYield
Clostridium sporogenesHMPA60–70%

Optimizing microbial strains or enzyme engineering could enable the synthesis of the target compound.

Comparative Analysis of Synthetic Routes

Yield and Efficiency

  • Epoxide Route : 40–45% yield, high ee (97–99%).

  • β-Keto Reduction : 77% yield (ester), 90% hydrolysis efficiency.

  • Microbial Conversion : ~65% yield (analogous compounds).

The β-keto reduction route offers superior yields but lower enantioselectivity unless coupled with enzymatic resolution.

Enantiomeric Purity

  • Chemical Methods : Require chiral catalysts or resolving agents for high ee.

  • Biocatalytic Methods : Inherent enantioselectivity (ee > 98%).

Industrial Applicability

  • Epoxide Route : Scalable but requires toxic epoxidizing agents.

  • β-Keto Reduction : Uses inexpensive reagents (NaBH₄) but generates stoichiometric waste.

  • Microbial Conversion : Eco-friendly but slow fermentation times (48–72 hours).

Recent Advances and Innovations

Photocatalytic C–H Activation

Emerging methods employ visible-light catalysis to functionalize aryl rings. For instance, arylacetic acids undergo β-hydroxylation via decatungstate photocatalysts, potentially streamlining the synthesis.

Flow Chemistry

Continuous-flow systems enhance the safety and efficiency of epoxide ring-opening reactions, reducing reaction times from hours to minutes .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers and esters[][3].

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acid anhydrides are used under basic or acidic conditions[][3].

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Dihydro derivatives.

    Substitution: Ethers and esters[][3].

Scientific Research Applications

Metabolic Disorders

Antidiabetic Properties:
Research indicates that HMPA exhibits significant antidiabetic effects. In studies involving high-fat diet (HFD)-induced obesity models, HMPA improved insulin sensitivity and reduced hepatic steatosis. These effects are attributed to the modulation of gut microbiota, particularly increasing the abundance of beneficial Bacteroidetes while decreasing Firmicutes . This suggests that HMPA may play a role in developing functional foods aimed at preventing metabolic disorders.

Mechanism of Action:
The beneficial effects of HMPA are linked to its interaction with specific receptors such as GPR41, which is involved in lipid metabolism and energy homeostasis. Activation of this receptor has been shown to stimulate lipid catabolism pathways, further supporting its potential as a therapeutic agent for metabolic diseases .

Anticancer Activities

HMPA has been investigated for its anticancer properties. Studies suggest that it may inhibit cancer cell proliferation and induce apoptosis in various cancer types through multiple mechanisms, including modulation of inflammatory pathways and alteration of gene expression related to cell cycle regulation .

Case Studies:

  • In vitro studies have demonstrated that HMPA can reduce the viability of cancer cells, suggesting a potential role in cancer prevention or treatment.
  • Animal models have shown that dietary supplementation with HMPA leads to reduced tumor growth rates compared to controls.

Cognitive Function Improvement

Recent research highlights HMPA's potential in enhancing cognitive functions. It has been suggested that HMPA may improve memory and learning abilities by modulating neuroinflammatory responses and promoting neurogenesis .

Research Findings:

  • In rodent models, administration of HMPA resulted in improved performance on memory tasks.
  • The underlying mechanisms may involve the activation of neuroprotective pathways and reduction of oxidative stress in neuronal tissues.

Exercise Performance Enhancement

HMPA has also been studied for its effects on physical performance. Research indicates that it can enhance muscle strength and endurance by inhibiting protein catabolism during exhaustive exercise .

Key Findings:

  • Mice administered with HMPA showed increased grip strength and improved exercise endurance.
  • The compound positively influenced glucose metabolism in skeletal muscles, contributing to better energy utilization during physical activities.

Summary Table of Applications

Application AreaKey FindingsReference
Metabolic DisordersImproves insulin sensitivity; modulates gut microbiota
Anticancer ActivitiesInhibits cancer cell proliferation; induces apoptosis
Cognitive FunctionEnhances memory; reduces neuroinflammation
Exercise PerformanceIncreases muscle strength; enhances endurance

Mechanism of Action

The compound exerts its effects primarily through its antioxidant activity. It scavenges free radicals and inhibits oxidative stress pathways. Additionally, it modulates the expression of genes involved in inflammation and metabolism, thereby exerting protective effects on cells and tissues .

Comparison with Similar Compounds

3-Hydroxy-3-(3'-Hydroxy-4'-Methoxyphenyl)Propanoic Acid

This positional isomer of the target compound features a 3'-hydroxy-4'-methoxyphenyl group. Despite similar hydroxyl and methoxy substituents, their positions on the phenyl ring lead to distinct biological behaviors.

3-Hydroxy-3-(4-Hydroxyphenyl)Propanoic Acid

Lacking the methoxy group, this compound (isolated from the endophytic fungus Phomopsis chimonanthi) highlights the importance of methoxy substitution.

3-(4-Hydroxy-3-Methoxyphenyl)Propanoic Acid

Synthesized via catalytic hydrogenation of ferulic acid , this analog lacks the hydroxyl group on the propanoic acid chain. This structural difference correlates with its inability to activate Nrf2 in endothelial cells , contrasting with the phytotoxicity observed in the target compound .

Modifications on the Propanoic Acid Chain

3-(4-Hydroxy-3-Methoxyphenyl)-2-Methylpropionic Acid

A methyl group at C2 distinguishes this metabolite of carbidopa .

3-Hydroxy-3-Phenylpropanoic Acid

This simpler analog, devoid of phenyl ring substitutions, is a metabolic product of 3-hydroxy-3-(4-hydroxyphenyl)propanoic acid via gut microbiota-mediated dehydroxylation . Its reduced polarity may influence tissue distribution.

Stereochemical Variations

highlights the significance of stereochemistry in analogs like (3S)- and (3R)-3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid. While the target compound’s stereochemistry is unspecified, such studies underscore how chiral centers can modulate receptor interactions, as seen in opioid activity profiles .

Phytotoxicity and Bioactivity

The target compound exhibits phytotoxicity on ginseng leaves, a property absent in its non-hydroxylated analog, 3-(4-hydroxy-3-methoxyphenyl)propanoic acid . This suggests the C3 hydroxyl group is critical for phytotoxic effects, possibly through redox cycling or enzyme inhibition.

Metabolic Pathways

The target compound is a human metabolite of dietary polyphenols, with a plasma half-life influenced by glucuronidation and sulfation . In contrast, 3-hydroxy-3-phenylpropanoic acid arises from microbial dehydroxylation , indicating divergent catabolic routes based on substituent patterns.

Antioxidant Potential

While curcumin (a bis-phenylpropanoic acid derivative) demonstrates antioxidant activity , the target compound’s efficacy remains unverified. Structural similarities, such as methoxy and hydroxyl groups, may suggest analogous radical-scavenging capacity.

Biological Activity

3-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid (HMPA) is a phenolic compound produced through the metabolism of dietary polyphenols by gut microbiota. This compound has garnered attention for its potential health benefits, including antidiabetic, anticancer, and cognitive-enhancing properties. This article explores the biological activity of HMPA, detailing its pharmacokinetics, mechanisms of action, and relevant case studies.

Pharmacokinetics of HMPA

Recent studies have investigated the absorption and distribution of HMPA in animal models. Following oral administration in Sprague-Dawley rats at a dose of 10 mg/kg body weight, HMPA reached peak plasma concentrations within 15 minutes. The pharmacokinetic profile indicated the presence of both intact and conjugated forms of HMPA, with notable concentrations observed in various organs:

Organ Concentration (nmol/mL)
KidneysHighest
LiverHigh
Thoracic AortaModerate
HeartModerate
Soleus MuscleLow
LungsLow

This rapid absorption and distribution suggest that HMPA may exert systemic effects shortly after ingestion .

HMPA exhibits several mechanisms through which it exerts its biological effects:

  • Receptor Interaction : HMPA has been shown to interact with GPR41 and GPR43 receptors, which are involved in metabolic regulation. The compound demonstrates a higher affinity for GPR41 than its precursor, 4-hydroxy-3-methoxycinnamic acid (HMCA), suggesting a more significant role in metabolic modulation .
  • Anti-Obesity Effects : In high-fat diet-induced obesity models, HMPA has been associated with improved hepatic lipid metabolism and reduced triglyceride accumulation. This effect is mediated through the activation of lipid catabolism pathways .
  • Cognitive Function : Animal studies indicate that HMPA may enhance cognitive function by modulating neuroinflammation and promoting neuroprotective pathways. The potential for improving cognitive health is particularly relevant in aging populations .

Case Studies and Research Findings

Several studies highlight the diverse biological activities of HMPA:

  • Antidiabetic Properties : In rodent models, HMPA supplementation improved glucose tolerance and insulin sensitivity, indicating its potential as a therapeutic agent for diabetes management .
  • Anticancer Activities : Research has demonstrated that HMPA can inhibit cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. The compound's antioxidant properties may contribute to its anticancer effects by reducing oxidative stress in cells .
  • Muscle Health : A study reported that low-dose HMPA administration increased Myf5 expression in sedentary mice, suggesting a role in muscle development and maintenance of muscle mass during periods of inactivity .

Q & A

Basic: What are the key synthetic strategies for 3-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves biomimetic or catalytic approaches to introduce the hydroxyl and methoxy groups regioselectively. For example:

  • Aldol condensation : Using vanillin (4-hydroxy-3-methoxybenzaldehyde) as a precursor, followed by catalytic hydrogenation to reduce the α,β-unsaturated intermediate .
  • Enzymatic resolution : Chiral pool synthesis leveraging lipases or esterases to achieve enantiomeric purity, critical for biological activity studies .
    Key variables : pH (affects phenolic group reactivity), solvent polarity (controls reaction rate), and temperature (avoids methoxy group demethylation). Use NMR and chiral HPLC to confirm stereochemistry .

Advanced: How can computational methods resolve contradictions in reported bioactivity data for this compound across different studies?

Discrepancies in bioactivity (e.g., antioxidant vs. pro-oxidant effects) often stem from experimental variables (e.g., cell type, assay pH) or metabolic instability . To address this:

  • Perform density functional theory (DFT) calculations to predict redox potentials of the phenolic hydroxyl groups, identifying conditions favoring antioxidant behavior .
  • Validate with LC-MS/MS to track degradation products or phase I/II metabolites in cell culture media (e.g., glucuronidation or sulfation altering bioavailability) .
  • Compare results with structural analogs (e.g., 3-(4-hydroxyphenyl)propanoic acid lacking the methoxy group) to isolate functional group contributions .

Basic: What spectroscopic techniques are optimal for characterizing the methoxy and hydroxyl substituents in this compound?

  • ¹H NMR : The methoxy group appears as a singlet at δ 3.8–3.9 ppm, while phenolic hydroxyl protons (if free) resonate at δ 5.5–6.5 ppm (broad, exchangeable). Deuterated DMSO enhances resolution .
  • FT-IR : O–H stretching (3200–3600 cm⁻¹) and C–O–C (methoxy) at 1250–1050 cm⁻¹.
  • HRMS (ESI⁻) : Confirm molecular ion [M−H]⁻ at m/z 225.0763 (C₁₀H₁₁O₅) and fragmentation patterns (e.g., loss of H₂O or CO₂) .

Advanced: How can researchers design experiments to differentiate between direct enzyme inhibition and off-target effects in mechanistic studies?

  • Competitive binding assays : Use isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to target enzymes (e.g., cyclooxygenase-2) versus unrelated proteins .
  • Knockout/knockdown models : CRISPR-Cas9 gene editing to silence the putative target enzyme and assess residual bioactivity .
  • Metabolomic profiling : Compare treated vs. control samples via untargeted LC-HRMS to identify downstream pathway perturbations unrelated to the hypothesized target .

Basic: What are the functional roles of the hydroxyl and methoxy groups in modulating solubility and reactivity?

  • Hydroxyl group : Enhances water solubility via hydrogen bonding (logP reduction) and participates in redox reactions (e.g., radical scavenging).
  • Methoxy group : Increases lipophilicity (logP +0.7–1.0) and stabilizes the aromatic ring against electrophilic substitution.
    Experimental validation :
    • Partition coefficient (logP) via shake-flask method (octanol/water).
    • Reactivity: Compare oxidation rates (e.g., with DPPH radical) against des-methoxy analogs .

Advanced: What strategies optimize yield in large-scale synthesis while maintaining enantiomeric excess?

  • Continuous flow chemistry : Minimizes side reactions (e.g., racemization) via precise temperature/residence time control. Use immobilized catalysts (e.g., silica-supported lipases) .
  • Design of experiments (DoE) : Apply response surface methodology to optimize variables (catalyst loading, solvent ratio) for maximum yield and ee .
  • In-line analytics : PAT (process analytical technology) tools like FT-IR or Raman spectroscopy for real-time monitoring .

Basic: How do researchers assess the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to simulated gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C. Monitor degradation via HPLC .
  • Light/oxidation stability : Use ICH guidelines (Q1B) with UV irradiation and H₂O₂ exposure to identify photodegradants/oxidation products .

Advanced: How can conflicting data on pro-apoptotic vs. anti-inflammatory effects be reconciled?

  • Dose-response profiling : Test across a wide concentration range (nM–mM) to identify biphasic effects.
  • Single-cell RNA sequencing : Resolve heterogeneity in cellular responses (e.g., subpopulations undergoing apoptosis vs. cytokine suppression) .
  • Pathway enrichment analysis : Integrate transcriptomic data (RNA-seq) to map divergent signaling pathways (e.g., NF-κB inhibition vs. caspase-3 activation) .

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